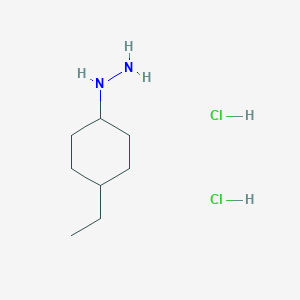

1-(3-Bromophenyl)ethane-1-thiol

Vue d'ensemble

Description

Chemical Reactions Analysis

Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air . Thus, the high susceptibility of thiols to undergo air oxidation necessitates the storage of thiols in an inert atmosphere . Oxidation of thiols to disulfides can also be accomplished using reagents like molecular bromine or iodine in the presence of a base .Applications De Recherche Scientifique

1. Synthesis of 1,2-biphenylethane based single-molecule diodes

- Summary of the Application: This research involves the synthesis of novel biphenylethane-based wires for molecular electronics. Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .

- Methods of Application: The unsymmetrically substituted 1,2-bis (4-bromophenyl)ethanes were obtained from the corresponding tolane precursor by selective hydrogenation . The molecule is end capped with thiols as the anchoring unit for coupling to metallic electrodes .

- Results or Outcomes: The model predicts rectification ratios as high as 1500, far beyond typically reported experimental values .

2. Synthesis of alpha-Bromoketones from Secondary Alcohols

- Summary of the Application: This research presents a new and versatile one-pot strategy to synthesize alpha-Bromoketones from Secondary Alcohols .

3. Bromomethylation of Thiols

- Summary of the Application: This research presents an efficient method for the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .

- Methods of Application: The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse a-bromomethyl sulfides illustrates the chemotolerant applicability .

- Results or Outcomes: The method developed minimizes the generation of highly toxic byproducts and demonstrates the synthetic utility of bromomethyl thiol derivatives .

4. Use of Thiols in Natural Gas and Liquefied Propane

- Summary of the Application: Volatile thiols such as ethanethiol are added to natural gas and liquefied propane to serve as an easily detectable warning in case of leaks .

5. Bromomethylation of Thiols

- Summary of the Application: This research presents an efficient method for the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .

- Methods of Application: The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse a-bromomethyl sulfides illustrates the chemotolerant applicability .

- Results or Outcomes: The method developed minimizes the generation of highly toxic byproducts and demonstrates the synthetic utility of bromomethyl thiol derivatives .

6. Use of Thiols in Natural Gas and Liquefied Propane

Orientations Futures

The “click chemistry” concept, which includes thiol-based reactions, is a promising approach to the synthesis of novel organic compounds and polymer materials . This approach has had a transformational effect on synthesis in areas as diverse as polymers and materials, small molecule organic chemistry, and drug discovery .

Propriétés

IUPAC Name |

1-(3-bromophenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIISTLVMBSZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)ethane-1-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

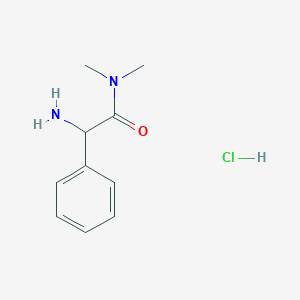

![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)

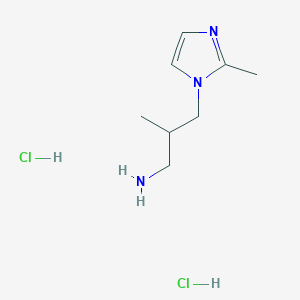

![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)

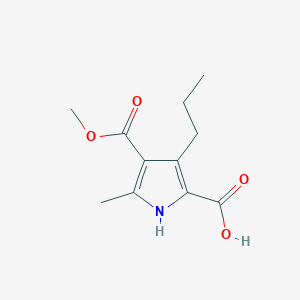

![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)